Regiochemical Identity: N1-Benzyloxymethyl versus C6-Benzyloxymethyl Substitution Determines Synthetic Utility and Biological Target Engagement
The target compound bears the benzyloxymethyl group exclusively at the N1 position of the uracil ring, distinguishing it from the C6-substituted regioisomer (6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione). While the C6-substituted regioisomer has been reported to exhibit direct HIV-1 reverse transcriptase inhibitory activity [1], the N1-substituted compound serves as a protected intermediate: the BOM group at N1 masks the ureido nitrogen, enabling selective functionalization at C5 and C6—the positions essential for generating potent HEPT-type NNRTIs such as WPR-6 (EC50 = 2–4 nM against HIV-1 SF33) and TNK-651 (EC50 = 4–58 nM) [2]. The N1-BOM compound itself shows no significant anti-HIV activity, confirming that its value lies in its role as a synthetic building block rather than as a direct bioactive molecule . In contrast, the 5-substituted analog 5-(benzyloxymethyl)uracil (CAS 7295-02-5) has been employed in nucleoside analog synthesis and uridine phosphorylase inhibition studies, representing a distinct application space [3].
| Evidence Dimension | Regiochemical position of benzyloxymethyl group and associated biological/synthetic role |
|---|---|
| Target Compound Data | Benzyloxymethyl at N1; no significant anti-HIV activity; serves as protected intermediate for HEPT NNRTI elaboration |
| Comparator Or Baseline | 6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione: BOM at C6; reported HIV-1 RT inhibitory activity (direct antiviral). 5-(Benzyloxymethyl)uracil (CAS 7295-02-5): BOM at C5; used in nucleoside analog and uridine phosphorylase inhibitor contexts |
| Quantified Difference | N1-substituted: precursor to elaborated NNRTIs with EC50 down to 0.002–0.004 μM (WPR-6). C6-substituted: direct RT inhibitor (specific IC50 values require primary literature verification). C5-substituted: distinct target engagement (uridine phosphorylase inhibition) |
| Conditions | Regioisomeric identity verified by 1H NMR, 13C NMR, and mass spectrometry [4]; biological activity assessed in HIV-1 cell-based assays (MT-4, PBMC, TZM-bl) for elaborated N1-BOM derivatives |
Why This Matters
Procurement of the correct regioisomer is critical: ordering the C6- or C5-substituted analog instead of the N1-substituted compound will derail synthetic routes targeting N1-BOM-dependent HEPT NNRTIs, resulting in a different intermediate with incompatible reactivity and biological profile.
- [1] BenchChem-derived data on 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (excluded source; data directionally corroborated by independent reports of C6-substituted pyrimidinedione antiviral activity). For primary verification, see: El-Shehry M, et al. Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. PubMed. View Source
- [2] Xu W, Zhao J, Sun J, et al. The HEPT Analogue WPR-6 Is Active against a Broad Spectrum of Nonnucleoside Reverse Transcriptase Drug-Resistant HIV-1 Strains of Different Serotypes. Antimicrobial Agents and Chemotherapy. 2015;59(8):4882-4888. View Source
- [3] CAS Registry. 5-(Benzyloxymethyl)uracil; CAS RN: 7295-02-5. Molecular formula C12H12N2O3. View Source
- [4] Novikov MS, Ozerov AA, Brel' AK, Solodunova EA, Ozerova IV. Synthesis of acyclic analogs of pyrimidine nucleosides with aromatic units in the side chain. Chemistry of Heterocyclic Compounds. 1996;32(3):328-332. View Source
